molecular formula C14H8Cl2F3N3S B13490010 6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride

6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride

Cat. No.: B13490010
M. Wt: 378.2 g/mol
InChI Key: BFPFMQWISWKEPM-UHFFFAOYSA-N
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Description

6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a pyridine ring, a thiazole ring, and multiple halogen atoms, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards .

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, dichloromethane.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce dehalogenated compounds .

Scientific Research Applications

6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes and protein interactions.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-4-(4-fluoro-2-methylphenyl)pyridin-3-amine hydrochloride
  • 3-trifluoromethyl-5,6-dihydro-[1,2,4]triazolo pyrazine hydrochloride

Uniqueness

6-chloro-N-[4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-yl]pyridin-3-amine hydrochloride stands out due to its unique combination of halogen atoms and heterocyclic rings, which confer distinct chemical reactivity and potential for diverse applications .

Properties

Molecular Formula

C14H8Cl2F3N3S

Molecular Weight

378.2 g/mol

IUPAC Name

N-(6-chloropyridin-3-yl)-4-(3,4,5-trifluorophenyl)-1,3-thiazol-2-amine;hydrochloride

InChI

InChI=1S/C14H7ClF3N3S.ClH/c15-12-2-1-8(5-19-12)20-14-21-11(6-22-14)7-3-9(16)13(18)10(17)4-7;/h1-6H,(H,20,21);1H

InChI Key

BFPFMQWISWKEPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1NC2=NC(=CS2)C3=CC(=C(C(=C3)F)F)F)Cl.Cl

Origin of Product

United States

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